tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Description
tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a synthetic pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 1, and a tert-butyl ester moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely utilized in medicinal chemistry and agrochemical research due to their versatile reactivity and ability to act as intermediates in heterocyclic synthesis.
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
tert-butyl 1-methyl-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)7-6(12(14)15)5-11(4)10-7/h5H,1-4H3 |
InChI Key |
FCFFLWCQYVPSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of tert-Butyl 1H-Pyrazole-3-Carboxylate
The synthesis begins with cyclocondensation of tert-butyl acetoacetate and hydrazine hydrate. This Knorr pyrazole synthesis analog proceeds via enamine intermediate formation, yielding tert-butyl 1H-pyrazole-3-carboxylate.
Reaction Conditions :
Step 2: Regioselective Nitration
Nitration at the 4-position is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The ester group’s meta-directing effect ensures preferential nitration at C4.
Optimization Insights :
Step 3: N-Methylation
Methylation of the pyrazole’s N1 position employs dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a weak base (e.g., K₂CO₃).
Typical Protocol :
-
Reagents : MeI (1.2 equiv), K₂CO₃ (1.5 equiv).
-
Solvent : Acetone or DMF.
-
Temperature : 30–50°C.
Critical Note : Excess methylating agent may lead to dimethylation at N2, necessitating careful stoichiometric control.
Step 1: Synthesis of 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxylic Acid
This approach first constructs the N-methyl nitro-pyrazole acid core:
-
Cyclocondensation : Ethyl acetoacetate and hydrazine form ethyl 1H-pyrazole-3-carboxylate.
-
Nitration : As in Route 1.
-
Saponification : NaOH-mediated hydrolysis to the carboxylic acid.
Yield Profile :
Step 2: tert-Butyl Ester Formation
The carboxylic acid is esterified using tert-butanol under Steglich conditions:
Reagents :
-
Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide).
-
Catalyst : DMAP (4-dimethylaminopyridine).
-
Solvent : Dichloromethane (DCM).
Reaction :
Yield : 60–75% (based on analogous esterifications).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (Estimated) | 21–34% | 25–35% |
| Key Advantage | Fewer steps | Better functional group tolerance |
| Major Limitation | Risk of ester hydrolysis during nitration | Higher purification burden |
Route 1 is preferable for small-scale synthesis due to operational simplicity, while Route 2 offers scalability and easier intermediate characterization.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity for both routes, with Route 2 exhibiting fewer byproducts.
Industrial-Scale Considerations and Process Optimization
Solvent Selection
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) is a prominent reactive site, often reduced to an amino group (-NH₂).
-
Catalytic Hydrogenation :
-
Conditions : Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C) in solvents like methanol or THF.
-
Outcome : Reduction of the nitro group to an amine, yielding tert-butyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate.
-
Example : A reaction using ammonium formate and 10% Pd/C in methanol at 80°C for 1.5 hours achieved a 92% yield of the amine derivative .
-
-
Hydrazine-Based Reduction :
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, methanol | 80°C, 1.5 hr | 92% | |
| Hydrazine reduction | Hydrazine hydrate, Ru/PS | THF, 2 hr, 27°C | 87% |
Substitution Reactions
The nitro group directs electrophilic substitution due to its electron-withdrawing nature.
-
Nucleophilic Substitution :
-
Cross-Coupling Reactions :
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis to form the carboxylic acid.
-
Acidic/Basic Conditions :
-
Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solvents.
-
Outcome : Conversion to tert-butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
-
Mechanism : Cleavage of the ester bond via nucleophilic attack by water.
-
Electrophilic Substitution on the Pyrazole Ring
The nitro group directs incoming electrophiles to specific positions (e.g., C-3 or C-5).
-
Bromination :
Condensation Reactions
The compound participates in condensation reactions with hydrazines or amines to form heterocycles.
-
Hydrazine Hydrate :
Oxidation Reactions
The methyl group on the pyrazole ring can be oxidized to a carboxylic acid.
-
Conditions : KMnO₄ (potassium permanganate) in acidic media.
-
Outcome : Conversion of the methyl group to a carboxylate, enhancing polarity and reactivity.
-
Key Structural and Reactivity Features
| Feature | Description |
|---|---|
| Nitro Group | Strong electron-withdrawing group, activates adjacent carbons for substitution. |
| Pyrazole Ring | Aromatic stability, directs substitution based on substituent positions. |
| tert-Butyl Ester | Protecting group for the carboxylic acid; hydrolyzes under acidic/basic conditions. |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines. The mechanism may involve inhibition of specific enzymes or receptors involved in tumor growth .
- Antimicrobial Properties : Research suggests that pyrazole derivatives can possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Agricultural Applications
The compound's biological activity extends to agricultural research:
- Pesticide Development : Pyrazole derivatives have been studied for their effectiveness as herbicides and insecticides due to their ability to interfere with biological pathways in pests .
Material Science
In material science, this compound serves as an intermediate in synthesizing advanced materials:
- Polymerization Processes : The compound can be utilized in polymer chemistry to create materials with specific properties, such as enhanced thermal stability or improved mechanical strength .
Case Studies and Research Findings
Several studies highlight the significance of this compound in various applications:
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Exact data for the target compound is unavailable; molecular weight is estimated based on structural analogs.
†A structurally distinct compound included to illustrate ester group prevalence in diverse systems.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound reduces electron density on the pyrazole ring, increasing susceptibility to nucleophilic attack and altering UV-Vis absorption profiles compared to analogs with electron-donating groups (e.g., amino and methoxy in the compound) .
- NMR Spectral Differences: The nitro group in the target compound would deshield adjacent protons, leading to distinct ¹H-NMR shifts (e.g., pyrazole ring protons near the nitro group may resonate at δ 8.5–9.0 ppm). In contrast, the amino and methoxy substituents in the compound would upfield-shift aromatic protons (δ 6.5–7.5 ppm) due to electron donation .
Research Findings and Data Limitations
Key Observations :
- Substituent position and electronic nature significantly impact reactivity and physicochemical behavior.
- Structural data for the target compound (e.g., melting point, density) are unavailable in the provided evidence, necessitating reliance on analog-based estimates.
- Critical Gaps: Experimental data (e.g., NMR, XRD) for the target compound are absent in the provided materials. Comparative biological activity or solubility data are unavailable, limiting functional insights.
Biological Activity
tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS Number 923283-63-0) is a compound that has garnered attention in both medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 227.22 g/mol. It features a pyrazole ring with a tert-butyl group that enhances its hydrophobic character, while the nitro and carboxylate functionalities contribute to its reactivity and biological activity .
Antimicrobial and Antipathogenic Properties
Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been explored for use as a pesticide or herbicide due to its efficacy against specific pests and pathogens . The compound's structure allows it to interact with biological targets, potentially leading to the inhibition of growth in various microbial species.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have shown promise in inhibiting the growth of several cancer cell types, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole scaffold have displayed significant antiproliferative activity against various cancer cell lines .
Table 1: Summary of Anticancer Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, influencing various biological pathways .
- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit kinases such as Aurora-A, which plays a critical role in cell division .
- Interaction with Microtubules : Some studies suggest that pyrazole derivatives may bind to tubulin, leading to microtubule disassembly, which is crucial for cancer cell proliferation .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for modifications to enhance specific properties or activities:
Table 2: Synthesis Methods
| Method Description | Yield (%) |
|---|---|
| Condensation with 1,3-diketones | 70–95% |
| One-pot addition-cyclocondensation | ~82% |
| Nucleophilic substitution followed by cyclization | Varies |
These methods highlight the versatility in synthesizing this compound, allowing for the production of derivatives with potentially enhanced biological activities .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazole derivatives, this compound was found to significantly inhibit cell proliferation in vitro across several cancer cell lines, demonstrating its potential as an anticancer agent .
Case Study 2: Agricultural Applications
Another study focused on the agricultural applications of this compound, highlighting its effectiveness as a pesticide against specific pathogens affecting crops. The results indicated a promising profile for use in agrochemicals due to its selective action against pests while being less harmful to beneficial organisms .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as demonstrated in the synthesis of ethyl 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate . Key steps include:
- Dissolving intermediates in THF/water (1:1) with copper sulfate (0.2 equiv) and sodium ascorbate (1 equiv) as catalysts.
- Heating at 50°C for 72 hours, followed by extraction with methylene chloride and purification via silica gel chromatography (e.g., Biotage systems with dichloromethane/methanol gradients).
- Characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Orthogonal analytical techniques are critical:
- Chromatography : Flash chromatography (e.g., dichloromethane/methanol gradients) ensures purity, with TLC monitoring (Rf values reported) .
- Spectroscopy : -NMR (400 MHz) and -NMR (100 MHz) in DMSO-d resolve proton environments and carbonyl/heterocyclic carbons. For example, pyrazole protons typically appear at δ 8.21–13.90 ppm .
- Mass Spectrometry : FAB-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 264.1455) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., triclinic P1 space group, α/β/γ angles ~88–89°) provides precise bond lengths and angles .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Based on structurally related pyrazole derivatives:
- PPE : Wear nitrile gloves, P95 respirators (for dust), and full-body protective clothing to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (H332: harmful if inhaled) .
- First Aid : In case of contact, rinse eyes with water for 15 minutes; wash skin with soap and water .
- Disposal : Dispose of contaminated waste via licensed chemical disposal services to prevent environmental release .
Advanced Research Questions
Q. How can one optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?
- Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for regioselective nitration at the 4-position of the pyrazole ring.
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) to enhance nitro group incorporation.
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during nitration, as seen in tert-butyl ester syntheses .
- Reaction Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. What analytical techniques are suitable for resolving contradictions in spectroscopic data during characterization?
- 2D NMR : HSQC and HMBC experiments correlate - couplings to assign ambiguous peaks (e.g., distinguishing nitro vs. ester carbonyls) .
- X-ray Diffraction : Resolve tautomeric or conformational ambiguities in the solid state (e.g., planar vs. puckered pyrazole rings) .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of the nitro and tert-butyl groups on pyrazole ring stability .
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, THF) to predict solubility and degradation pathways.
- Docking Studies : Model interactions with biological targets (e.g., enzymes in medicinal chemistry applications) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
